3,3'-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid
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Overview
Description
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid is a chemical compound with the molecular formula C16H26O4Si2. It contains a total of 48 atoms, including 26 hydrogen atoms, 16 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes two carboxylic acid groups and a phenylene group connected by dimethylsilanediyl linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid typically involves the reaction of 1,4-phenylenebis(dimethylsilanediyl) with propanoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes of reactants and products. Advanced techniques, such as continuous flow reactors and automated systems, are employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid can yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and pharmaceutical formulations.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3,3’-[1,4-phenylenebis(dimethylsilylene)]bis-: This compound has a similar structure but differs in the specific linkages and functional groups.
1,4-Dimethylbenzene: Another compound with a similar aromatic core but different substituents and properties.
Uniqueness
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid is unique due to its specific combination of dimethylsilanediyl linkages and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62839-00-3 |
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Molecular Formula |
C16H26O4Si2 |
Molecular Weight |
338.54 g/mol |
IUPAC Name |
3-[[4-[2-carboxyethyl(dimethyl)silyl]phenyl]-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C16H26O4Si2/c1-21(2,11-9-15(17)18)13-5-7-14(8-6-13)22(3,4)12-10-16(19)20/h5-8H,9-12H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
PEGMCHOUVDYUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(=O)O)C1=CC=C(C=C1)[Si](C)(C)CCC(=O)O |
Origin of Product |
United States |
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